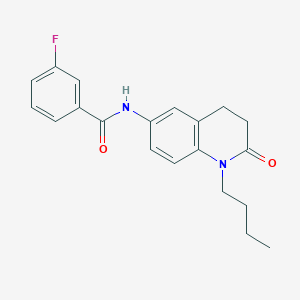

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTNUMWKFKOPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides under basic conditions.

Fluorobenzamide Formation: The final step involves the coupling of the tetrahydroquinoline derivative with 3-fluorobenzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

Pharmacology: The compound can be studied for its potential pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Materials Science: It may be used in the design and synthesis of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide and related compounds:

*Molecular weight calculated based on formula C20H22FN3O2.

Key Structural and Functional Insights:

The 1-butyl chain on the tetrahydroquinolinone core increases lipophilicity, which may improve membrane permeability but could also elevate off-target binding risks relative to smaller alkyl groups (e.g., methyl in Baxdrostat) .

Linker Diversity: Compounds like ICD and the thiazol-oxazole derivative employ rigid linkers (biphenyl, thiazole), which restrict conformational freedom but may reduce entropic penalties during target binding.

Dual vs. Selective Inhibition :

- QOD and ICD exhibit dual FP-2/FP-3 inhibition but lack resolved co-crystal structures, hindering mechanistic insights . The target compound’s fluorine atom could favor selective interactions with a single protease isoform, though this requires experimental validation.

Computational vs. Experimental Data :

- Molecular dynamics (MD) simulations have been critical for studying QOD and ICD , whereas the target compound’s activity prediction may rely on crystallographic data generated using programs like SHELXL .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is a synthetic compound with significant biological activity, primarily due to its unique molecular structure that includes a tetrahydroquinoline core. This article explores its biological activity through various studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a complex structure that can be described by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C21H23FN2O3 |

| Molecular Weight | 370.4173 g/mol |

| CAS Number | 951472-13-2 |

| SMILES | CCCC(N1C(=O)CCc2c1ccc(c2)NC(=O)COc1ccc(cc1)F) |

The presence of functional groups such as the butyl group and the fluorobenzamide moiety enhances its interaction with biological targets.

The biological activity of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The quinoline core allows for binding to various molecular targets involved in signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular processes.

- Receptor Modulation : It can act as a modulator for receptors involved in neurotransmission or other signaling pathways.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Anticancer Activity

Research indicates that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines. For instance:

- Study on MDA-MB-231 Cells : The compound demonstrated significant cytotoxicity with an IC50 value in the micromolar range.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It showed effectiveness against several bacterial strains:

- Staphylococcus aureus : Inhibition of growth was observed at higher concentrations.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. The results indicated that it induced apoptosis and inhibited cell proliferation through a mechanism involving the modulation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide was tested against clinical isolates of bacteria. The results suggested a potential role in treating infections caused by resistant strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide, we compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide | Moderate anticancer activity |

| N-(1-butyl-2-hydroxyquinolin)-3-fluorobenzamide | Lower efficacy against cancer cells |

This comparison highlights the enhanced efficacy of the target compound due to its specific structural features.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Cyclization of substituted anilines with butyl ketones under acidic conditions (e.g., polyphosphoric acid) to generate the tetrahydroquinolinone scaffold.

Amide Coupling : Reaction of the 6-aminoquinoline intermediate with 3-fluorobenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (TEA) at 0–5°C to suppress side reactions .

- Optimization Parameters :

- Temperature : Lower temperatures (0–5°C) during amide coupling reduce hydrolysis of the benzoyl chloride.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the structural integrity and purity of this compound verified in academic research?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the butyl group (δ 0.8–1.5 ppm for CH), fluorobenzamide aromatic protons (δ 7.2–8.1 ppm), and the quinolinone carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 369.18) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by AUC) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) of this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or inflammatory models (LPS-induced vs. TNF-α).

- Solution : Standardize protocols (e.g., IC determination via MTT assay at 48h) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Purity Confounders : Trace solvents (e.g., DMSO residues) may artifactually suppress activity. Validate via GC-MS .

- Dose-Response Analysis : Use logarithmic concentration ranges (1 nM–100 µM) to identify biphasic effects .

Q. How can researchers establish structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Core Modifications :

| Substituent | Biological Impact |

|---|---|

| Butyl chain | Elongation (e.g., pentyl) increases lipophilicity and membrane permeability but may reduce solubility . |

| Fluorine position | Meta-fluorine (vs. para) enhances electron-withdrawing effects, stabilizing amide bonds . |

- Functional Group Swaps : Replace benzamide with sulfonamide (e.g., N-(1-butyl-2-oxo-...naphthalene-1-sulfonamide) to modulate target selectivity (e.g., COX-2 inhibition) .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to kinase domains (e.g., EGFR) using the quinolinone core as a hinge-binding motif .

Q. What experimental designs mitigate challenges in crystallizing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide for X-ray analysis?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with 1:1 ethanol/water or DMSO/hexane mixtures to induce slow crystallization .

- Temperature Gradients : Gradual cooling (4°C → −20°C over 72h) promotes lattice formation.

- SHELX Refinement : Apply twin refinement (TWIN/BASF commands) for non-merohedral twinning observed in tetrahydroquinoline derivatives .

Data Contradiction Analysis

Q. How to address conflicting solubility data (DMSO vs. aqueous buffers) in pharmacokinetic studies?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method (pH 1.2–7.4 buffers) with HPLC quantification.

- Co-solvent Systems : 10% Cremophor EL in PBS improves solubility without cytotoxicity .

- Dynamic Light Scattering (DLS) : Monitor aggregation at >100 µM concentrations, which may falsely indicate insolubility .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.